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Compound of Interest

Compound Name: Angelic Acid Isoamyl Ester

Cat. No.: B1634034

Get Quote

Subject: Structural Elucidation and Quality Control via NMR, MS, and IR CAS: 10482-55-0 |

Formula: C₁₀H₁₈O₂ | MW: 170.25 g/mol Primary Application: Flavor/Fragrance Chemistry,

Pharmacognosy (Roman Chamomile Analysis)

Executive Summary & Chemical Identity
Isoamyl angelate (3-methylbutyl (2Z)-2-methylbut-2-enoate) is the dominant ester found in

Roman Chamomile (Chamaemelum nobile) essential oil. Its olfactory profile—fresh, fruity, and

herbaceous—relies heavily on its stereochemistry.

The core technical challenge in working with this compound is its thermodynamic instability

relative to its E-isomer, Isoamyl tiglate. Under acidic conditions or thermal stress, the sterically

crowded Z-isomer (Angelate) isomerizes to the more stable E-isomer (Tiglate). Therefore,

spectroscopic analysis serves not only for identification but as a critical purity checkpoint.

Chemical Structure[1][2][3][4][5][6][7][8][9]
IUPAC: 3-methylbutyl (2Z)-2-methylbut-2-enoate[1]

SMILES:CC(C)CCOC(=O)C(\C)=C\C
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Key Moiety: The "Angelate" group implies a cis relationship between the methyl group on C-

2 and the methyl group on C-3 (Z-configuration).

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the definitive method for validating the Z-configuration. The chemical shift of the olefinic

proton (H-3) is the primary diagnostic marker.

¹H NMR Data (400 MHz, CDCl₃)
The following assignments utilize the numbering scheme where C-1 is the carbonyl carbon.

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

¹³C NMR Data (100 MHz, CDCl₃)
Carbonyl (C-1): 167.8 ppm (Ester C=O)

Olefinic C-3: 138.5 ppm (Beta-carbon)

Olefinic C-2: 127.6 ppm (Alpha-carbon, quaternary)

Isoamyl O-C: 63.2 ppm

Isoamyl Internal: 37.4 ppm (CH₂), 25.1 ppm (CH), 22.5 ppm (CH₃)

Angelate Methyls: 20.6 ppm (C-4), 15.8 ppm (C-2 Me)
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Visualization: NMR Correlation & Stereochemistry
The diagram below illustrates the coupling logic and the specific "shielding" effect that confirms

the Z-isomer.

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Click to download full resolution via product page

Figure 1: NMR logic flow demonstrating the stereochemical validation of the Angelate isomer

via Carbonyl Anisotropy.

Mass Spectrometry (MS) Fragmentation
In Electron Impact (EI, 70 eV) mass spectrometry, Isoamyl Angelate displays a characteristic

fragmentation pattern driven by the stability of the angeloyl cation.

Key Ion Fragments
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🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Fragmentation Pathway
The base peak at m/z 83 is the diagnostic fingerprint for angelate/tiglate esters. It represents

the cleavage of the ester bond, retaining the positive charge on the conjugated carbonyl

system.

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Click to download full resolution via product page

Figure 2: Primary fragmentation pathway of Isoamyl Angelate under Electron Impact (EI)

ionization.

Infrared (IR) Spectroscopy
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IR is useful for confirming the functional class (conjugated ester) but less effective for

stereochemical distinction than NMR.

C=O Stretch: 1715 cm⁻¹ (Lower than saturated esters due to conjugation).

C=C Stretch: 1645 cm⁻¹ (Weak to medium intensity).

C-O Stretch: 1230 cm⁻¹ and 1155 cm⁻¹ (Asymmetric/Symmetric ester bands).

C-H Stretch: 2960, 2875 cm⁻¹ (Aliphatic isoamyl chain).

Experimental Protocol: Self-Validating Purity Check
To ensure the integrity of Isoamyl Angelate standards or extracts, follow this protocol to detect

"Tiglate Drift" (isomerization).

Step 1: Sample Preparation
Solvent: Dissolve 10 mg of sample in 0.6 mL CDCl₃ (Chloroform-d).

Tube: Use high-precision 5mm NMR tubes to prevent shimming errors that could broaden

the critical H-3 coupling.

Step 2: Acquisition Parameters
Pulse Sequence: Standard 1H ZG30.

Scans: 16 scans are sufficient for pure standards; 64+ for essential oil mixtures.

Spectral Width: 0 - 10 ppm.

Step 3: The Validation Logic (Pass/Fail)
Analyze the region between 6.00 ppm and 7.00 ppm.

Identify Peak A: Quartet at 6.05 ppm. This is the Angelate (Z).

Identify Peak B: Quartet at 6.85 ppm. This is the Tiglate (E) impurity.
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Calculate Purity:

Threshold: For pharmaceutical or high-grade fragrance applications, Purity must be >98%.

References
National Institute of Standards and Technology (NIST).Isoamyl angelate Mass Spectrum (EI).

NIST Chemistry WebBook, SRD 69. Available at: [Link]

PubChem.2-Butenoic acid, 2-methyl-, 3-methylbutyl ester, (2Z)- (Isoamyl Angelate).[1]

National Library of Medicine. Available at: [Link]

Jackman, L. M., & Wiley, R. H. (1960).[2] Studies in nuclear magnetic resonance—II: The

structure and stereochemistry of the angelic and tiglic acids and esters. Journal of the

Chemical Society. (Foundational work establishing the H-3 shift difference).

Umezu, T., et al. (2017).[3] Identification of isobutyl angelate, isoamyl angelate and 2-

methylbutyl isobutyrate as active constituents in Roman chamomile essential oil.[3] Journal

of Pharmacy and Pharmacology. Available at: [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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